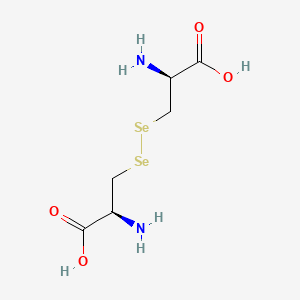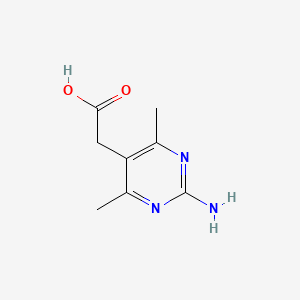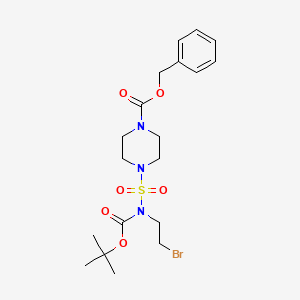
N-乙基对甲苯胺
描述
N-Ethyl-p-toluidine, also known as N-ethyl-4-methylaniline, is an organic compound with the molecular formula C9H13N. It is an aromatic amine and a derivative of p-toluidine, where the amino group is substituted with an ethyl group. This compound is typically a light yellow to orange liquid with a characteristic aromatic odor .
科学研究应用
N-Ethyl-p-toluidine has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: N-Ethyl-p-toluidine derivatives are explored for their potential pharmacological properties.
Industry: It serves as an antioxidant in rubber and plastic manufacturing, preventing oxidative degradation.
作用机制
C9H13NC_9H_{13}NC9H13N
. This article will cover the mechanism of action of N-Ethyl-p-toluidine, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.Mode of Action
The mode of action of N-Ethyl-p-toluidine is not well-understood at this time. As an aromatic amine, it has the potential to participate in a variety of chemical reactions. Amines are known to neutralize acids to form salts and water in exothermic reactions . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For N-Ethyl-p-toluidine, it is known to be insoluble in water . This property could influence its distribution and action in aqueous environments. Additionally, it is light-sensitive , which could affect its stability and efficacy under certain light conditions.
生化分析
Biochemical Properties
N-Ethyl-p-toluidine plays a significant role in biochemical reactions due to its basic nature. As an aromatic amine, it can neutralize acids to form salts and water, which are exothermic reactions . This compound interacts with various enzymes and proteins, particularly those involved in detoxification processes. For instance, it can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates that can bind to cellular macromolecules .
Cellular Effects
N-Ethyl-p-toluidine has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to N-Ethyl-p-toluidine can lead to oxidative stress, which in turn affects the expression of genes involved in antioxidant defense mechanisms . Additionally, this compound can disrupt cellular metabolism by interfering with mitochondrial function, leading to decreased ATP production and increased production of reactive oxygen species .
Molecular Mechanism
At the molecular level, N-Ethyl-p-toluidine exerts its effects through several mechanisms. It can bind to biomolecules such as DNA, proteins, and lipids, leading to the formation of adducts that can disrupt normal cellular functions . This compound can also inhibit or activate enzymes involved in various metabolic pathways. For instance, it can inhibit the activity of certain cytochrome P450 enzymes, leading to altered drug metabolism and increased toxicity . Furthermore, N-Ethyl-p-toluidine can induce changes in gene expression by affecting transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Ethyl-p-toluidine can change over time. This compound is relatively stable under normal conditions but can degrade when exposed to light and heat . Long-term exposure to N-Ethyl-p-toluidine in in vitro or in vivo studies has shown that it can cause persistent oxidative stress and damage to cellular macromolecules . Additionally, chronic exposure can lead to adaptive responses in cells, such as upregulation of detoxification enzymes and antioxidant defenses .
Dosage Effects in Animal Models
The effects of N-Ethyl-p-toluidine vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress and transient changes in gene expression . At high doses, N-Ethyl-p-toluidine can cause significant toxicity, including liver damage, hematologic toxicity, and carcinogenic effects . Threshold effects have been observed, where certain adverse effects only occur above specific dosage levels .
Metabolic Pathways
N-Ethyl-p-toluidine is involved in several metabolic pathways, primarily in the liver. It is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to cellular macromolecules . These intermediates can undergo further metabolism to form more stable products that are excreted from the body . The compound can also affect metabolic flux and metabolite levels by inhibiting or activating key enzymes in various pathways .
Transport and Distribution
Within cells and tissues, N-Ethyl-p-toluidine is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in lipid-rich tissues due to its hydrophobic nature, which can lead to localized toxicity .
Subcellular Localization
N-Ethyl-p-toluidine is primarily localized in the cytoplasm and mitochondria of cells . It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The subcellular localization of N-Ethyl-p-toluidine can influence its activity and function, as it can interact with various biomolecules within these compartments .
准备方法
Synthetic Routes and Reaction Conditions: N-Ethyl-p-toluidine can be synthesized through the alkylation of p-toluidine with ethyl halides. The reaction typically involves the use of an inert atmosphere to prevent oxidation and is carried out under reflux conditions. The general reaction is as follows:
p-Toluidine+Ethyl Halide→N-Ethyl-p-toluidine+Hydrogen Halide
Industrial Production Methods: In industrial settings, the production of N-Ethyl-p-toluidine involves the reaction of p-toluidine with ethyl chloride or ethyl bromide in the presence of a base such as sodium hydroxide. The reaction is conducted at elevated temperatures to ensure complete conversion. The product is then purified through distillation .
Types of Reactions:
Oxidation: N-Ethyl-p-toluidine can undergo oxidation reactions to form corresponding quinone imines. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form N-ethyl-p-toluidine derivatives using reducing agents like lithium aluminum hydride.
Substitution: N-Ethyl-p-toluidine can participate in electrophilic substitution reactions, such as nitration and sulfonation, due to the presence of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products Formed:
Oxidation: Quinone imines.
Reduction: N-ethyl-p-toluidine derivatives.
Substitution: Nitro and sulfonic acid derivatives.
相似化合物的比较
N-Ethyl-p-toluidine can be compared with other similar compounds such as:
p-Toluidine: The parent compound, which lacks the ethyl substitution.
N-Methyl-p-toluidine: Similar structure but with a methyl group instead of an ethyl group.
N-Propyl-p-toluidine: Contains a propyl group instead of an ethyl group.
Uniqueness: N-Ethyl-p-toluidine is unique due to its specific ethyl substitution, which imparts distinct chemical and physical properties compared to its analogs. This substitution affects its reactivity, solubility, and applications in various fields .
属性
IUPAC Name |
N-ethyl-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-3-10-9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASABFUMCBTXRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Record name | N-ETHYL-P-TOLUIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3453 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060754 | |
| Record name | Benzenamine, N-ethyl-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-ethyl-p-toluidine appears as a dark colored liquid with an aromatic odor. Insoluble in water and about the same density as water. Toxic by skin absorption and inhalation of vapors. Toxic fumes may evolve during combustion. | |
| Record name | N-ETHYL-P-TOLUIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3453 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
622-57-1, 73268-91-4 | |
| Record name | N-ETHYL-P-TOLUIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3453 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-Ethyl-4-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=622-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethyl-p-toluidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanedinitrile, 2-((4-(ethyl(phenylmethyl)amino)phenyl)methylene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073268914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethyl-p-toluidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8889 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, N-ethyl-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, N-ethyl-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ethyl-p-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.767 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ETHYL-P-TOLUIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W991US1LF2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can N-Ethyl-p-toluidine be metabolized to form amides like some secondary aromatic amines?
A1: Research suggests that N-Ethyl-p-toluidine, being a tertiary amine, does not produce amide metabolites like benzamides or acetamides []. While secondary aromatic amines can form amides via nitrone intermediates and oxaziridine rearrangement, this pathway doesn't apply to N-Ethyl-p-toluidine. Studies show that it primarily undergoes debenzylation and de-ethylation, yielding secondary amines and potentially phenolic or hydroxymethyl metabolites [].
Q2: What is the role of N-Ethyl-p-toluidine in oxidative dealkylation reactions?
A2: N-Ethyl-p-toluidine, particularly when substituted at the para position, participates in oxidative dealkylation reactions in the presence of catalysts like cobalt(II) or copper(I) chloride and oxygen []. These reactions, using acetic anhydride, primarily produce N-methylacetanilides and N-methylformanilides. Interestingly, the reactivity of the N-substituent in these reactions depends on the specific catalyst used []. For instance, with cobalt chloride, the reactivity order is allyl > benzyl > methyl > ethyl, whereas with copper chloride, it's benzyl > allyl > methyl > ethyl [].
Q3: How effective is N-Ethyl-p-toluidine as an antiknock agent compared to other aromatic amines?
A3: While not as effective as p-toluidine or p-tert-butylaniline, N-Ethyl-p-toluidine does show some potential as an antiknock agent for aviation gasoline []. Research using a CFR (F-4) engine demonstrated that a 2% addition of N-Ethyl-p-toluidine to AN-F-28 aviation gasoline resulted in a moderate improvement in knock-limited power compared to the base fuel [].
Q4: Are there analytical methods to detect N-Ethyl-p-toluidine as a potential impurity in pharmaceuticals?
A4: Yes, gas chromatography has been successfully employed to determine N-Ethyl-p-toluidine as a potential genotoxic impurity in active pharmaceutical ingredients like Crotamiton []. This method is particularly relevant as regulatory bodies are increasingly focusing on controlling these impurities, setting very low limits that require sensitive analytical techniques [].
Q5: How does the chirality of N-Ethyl-p-toluidine derivatives impact their reactivity?
A5: Studies investigating the thermal sigmatropic rearrangement of optically active N-Ethyl-p-toluidine oxide derivatives have revealed that chirality transfer from the tetracoordinated nitrogen to the carbon atom is possible []. This transfer was observed in the formation of (+)-O-1-methylprop-2-enyl-N-ethyl-p-tolylhydroxylamine from (+)-N-trans-but-2-enyl-N-ethyl-p-toluidine oxide, demonstrating the influence of chirality on the reaction pathway and product stereochemistry [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















